(5-Methoxyisoquinolin-1-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(5-methoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,7,12H2,1H3 |
InChI Key |
XFQKAHWTDRPLDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxyisoquinolin 1 Yl Methanamine and Its Analogues
Direct Synthesis of (5-Methoxyisoquinolin-1-yl)methanamine
Direct synthesis focuses on methods where the target molecule is assembled with the key functional groups—the 5-methoxy group and the 1-methanamine group—incorporated during the main synthetic sequence.
The direct synthesis of this compound is not extensively documented in dedicated reports. However, its preparation can be inferred from established methods for constructing the 1-aminomethyl isoquinoline (B145761) skeleton. A common approach involves the construction of a suitable isoquinoline precursor, such as 1-chloroisoquinoline (B32320) or isoquinoline-1-carbonitrile, followed by functional group manipulation.
One plausible and frequently employed pathway begins with a 5-methoxy-substituted isoquinoline core. The introduction of the methanamine group at the C1 position can be achieved through several steps:
Cyanation: Starting with a 5-methoxyisoquinoline (B1338356) N-oxide, a Reissert-Henze reaction using trimethylsilyl (B98337) cyanide (TMSCN) can introduce a cyano group at the C1 position.
Reduction: The resulting 5-methoxyisoquinoline-1-carbonitrile (B3166152) can then be reduced to the corresponding methanamine. This reduction is typically accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.
A versatile method reported by Chiba and coworkers, while not specific to the 5-methoxy derivative, details a one-pot assembly that could be adapted. harvard.edu This involves the condensation of an o-tolualdehyde tert-butylimine with a nitrile. harvard.edu For the target compound, this would hypothetically involve a methoxy-substituted o-tolualdehyde derivative.
Modern synthetic chemistry aims to improve efficiency, reduce step counts, and employ milder conditions. Novel routes for accessing 1-aminomethyl isoquinolines often leverage transition-metal catalysis.
A prospective efficient route could involve the direct C-H amination of 5-methyl-isoquinoline. While challenging due to the need for high regioselectivity, advances in C-H activation could make this feasible. Another approach is the functionalization of a pre-formed 5-methoxyisoquinoline. For instance, a palladium-catalyzed coupling reaction between 1-chloro-5-methoxyisoquinoline (B173414) and a suitable aminomethyl surrogate could provide a direct entry.
Recent developments in photoredox catalysis also offer potential pathways, such as the direct C-H carbamoylation of heterocycles, which could furnish a precursor amide for subsequent reduction.
Strategies for the Preparation of Substituted Isoquinoline-1-ylmethanamine Derivatives
The preparation of analogues of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. These strategies focus on building the isoquinoline core with various substituents.
Classical name reactions remain fundamental in constructing the isoquinoline skeleton, though they often require harsh conditions and may result in partially saturated rings that need subsequent oxidation. nih.govresearchgate.net
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent (e.g., P₂O₅, POCl₃). youtube.comyoutube.com To synthesize a precursor for a 1-substituted isoquinoline, the amide would need to be derived from a substituted phenethylamine (B48288) and an appropriate acyl chloride. The reaction yields a 3,4-dihydroisoquinoline, which must be oxidized (e.g., using Pd/C or DDQ) to the aromatic isoquinoline. organic-chemistry.orgyoutube.com
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com The Pictet-Spengler reaction is a powerful tool for creating complex tetrahydroisoquinolines, which are valuable precursors. arkat-usa.orgnih.gov Similar to the Bischler-Napieralski product, the resulting tetrahydroisoquinoline requires aromatization to yield the final isoquinoline derivative. organic-chemistry.org Microwave-assisted protocols have been shown to improve yields and shorten reaction times for both reactions. organic-chemistry.org
Table 1: Comparison of Classical Isoquinoline Syntheses
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
|---|---|---|
| Starting Materials | β-Arylethylamide | β-Arylethylamine + Aldehyde/Ketone |
| Key Intermediate | Iminium ion | Iminium ion |
| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Conditions | Strong acid, heat (e.g., POCl₃, reflux) youtube.com | Acid catalyst, often heated wikipedia.org |
| Key Transformation | Intramolecular electrophilic substitution | Intramolecular electrophilic substitution |
| Post-modification | Oxidation required for aromatization organic-chemistry.org | Oxidation required for aromatization organic-chemistry.org |
Modern catalysis offers highly efficient and regioselective methods for synthesizing and functionalizing isoquinolines under milder conditions.
Palladium-Catalyzed Couplings: These reactions are exceptionally versatile for forming C-C and C-N bonds. A common strategy involves the palladium-catalyzed α-arylation of ketones with a suitably substituted o-bromobenzaldehyde, followed by cyclization to form the isoquinoline ring. nih.gov This method allows for the convergent assembly of highly substituted isoquinolines in excellent yields. nih.gov Another powerful approach is the aminocarbonylation of 1-haloisoquinolines, which can produce isoquinoline-1-carboxamides. mdpi.com These amides are direct precursors to the target methanamines via reduction.
C-H Activation: Direct C-H activation has emerged as an atom- and step-economical strategy for building heterocyclic systems. mdpi.com Transition metals like rhodium, iridium, and palladium can catalyze the annulation of arenes with alkynes. nih.govnih.gov For instance, a Rh(III)-catalyzed [4+2] annulation of a substituted benzamide (B126) with an alkyne can produce a functionalized isoquinolone, which can then be converted to the desired isoquinoline. nih.gov Direct C-H functionalization of the pre-formed isoquinoline ring, particularly at the C1 position, is also a powerful tool for introducing substituents. nih.gov
Table 2: Examples of Modern Catalytic Approaches
| Method | Catalyst System (Example) | Description | Reference |
|---|---|---|---|
| α-Arylation/Cyclization | Pd(OAc)₂, Ligand (e.g., XPhos) | Sequential Pd-catalyzed α-arylation of a ketone with an o-halobenzyl precursor, followed by cyclization to form the isoquinoline. | nih.gov |
| Aminocarbonylation | Pd(OAc)₂ / PPh₃ | Palladium-catalyzed reaction of a 1-haloisoquinoline with an amine and carbon monoxide to form a 1-carboxamide. | mdpi.com |
| [4+2] Annulation | [Cp*RhCl₂]₂ / CsOAc | Rhodium-catalyzed C-H activation and annulation of a benzamide with an alkyne to construct the isoquinolone ring. | nih.gov |
| Direct C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Palladium-catalyzed direct coupling of a quinoline (B57606) N-oxide with an arene to functionalize the C2 position (analogous for C1 in isoquinoline). | nih.gov |
The ability to selectively introduce functional groups onto a pre-existing isoquinoline core is crucial for creating diverse libraries of compounds. nih.gov The electronic nature of the isoquinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, governs the regioselectivity of many reactions.
Electrophilic substitution typically occurs on the benzene ring (C5 and C8), while nucleophilic substitution favors the pyridine ring (C1). C-H activation strategies, however, can override this inherent reactivity by using directing groups. researchgate.net For example, an amide or other coordinating group at one position can direct a metal catalyst to functionalize an adjacent C-H bond, enabling substitutions that are otherwise difficult to achieve. The functionalization of quinoline N-oxides is a well-established strategy to selectively activate the C2 position (analogous to C1 in isoquinoline) for various transformations, including arylation and heteroarylation. nih.gov This approach provides a powerful method for achieving high regioselectivity in the functionalization of the heterocyclic ring. nih.gov
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of pharmacologically relevant scaffolds like this compound is a critical aspect of modern pharmaceutical development. The focus is on designing processes that are not only efficient but also environmentally benign, minimizing waste, energy consumption, and the use of hazardous substances. While specific green synthetic routes for this compound are not extensively documented in dedicated literature, sustainable approaches can be extrapolated from established green methodologies for isoquinoline synthesis and related functional group transformations.
A plausible synthetic strategy for this compound can be deconstructed into key stages, each amenable to green chemistry innovations:
Formation of the Isoquinoline Core : Typically achieved via classic reactions like the Bischler-Napieralski or Pictet-Spengler reactions.
Introduction of a C1-Substituent : Installation of a functional group at the C1 position that can be converted to a methanamine. A common precursor is a cyano group introduced via a Reissert reaction.
Reduction to the Final Product : Conversion of the C1-substituent (e.g., a nitrile) to the methanamine group.
For each of these stages, greener alternatives to traditional methods exist, focusing on improved atom economy, safer solvents, alternative energy sources, and catalytic efficiency.
Greener Isoquinoline Ring Formation
The Bischler-Napieralski and Pictet-Spengler reactions are foundational for isoquinoline synthesis. However, they traditionally rely on harsh conditions and hazardous reagents.
Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. jk-sci.com Traditional reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are corrosive, produce significant waste, and require high temperatures, often in high-boiling, toxic solvents like toluene (B28343) or xylene. organic-chemistry.orgwikipedia.org
Green improvements focus on alternative catalysts and reaction media:
Microwave-Assisted Synthesis : Microwave irradiation offers a significant green advantage by dramatically reducing reaction times and often improving yields. anton-paar.com Solvent-free, solid-state Bischler-Napieralski reactions, where the reactants are adsorbed on a solid support like silica (B1680970) gel and irradiated with microwaves, have been successfully demonstrated, eliminating the need for hazardous solvents entirely. tandfonline.com
Ionic Liquids (ILs) : Room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) can serve as both solvent and catalyst, replacing volatile organic compounds (VOCs). organic-chemistry.org These reactions can proceed under milder conditions, offer excellent yields, and allow for the recycling of the ionic liquid, thereby reducing waste. organic-chemistry.org
Deep Eutectic Solvents (DES) : As a greener alternative to both traditional solvents and some ionic liquids, Deep Eutectic Solvents (DESs) are gaining traction. researchgate.net These solvents, often composed of readily available, non-toxic components like choline (B1196258) chloride and urea (B33335), can act as effective media and catalysts for reactions like the Pictet-Spengler condensation, often without the need for an additional acid catalyst. researchgate.net
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While generally milder than the Bischler-Napieralski reaction, it often requires strong acids and organic solvents.
Sustainable innovations for this reaction include:
Enzymatic Synthesis : The use of enzymes, such as norcoclaurine synthase (NCS), represents a pinnacle of green chemistry. nih.govoup.com NCS catalyzes the Pictet-Spengler reaction stereoselectively under mild, aqueous conditions (e.g., phosphate (B84403) buffer at room temperature). nih.govnih.gov While the natural substrates are specific, research has shown that NCS exhibits relaxed substrate specificity, allowing it to catalyze the formation of various unnatural 1-substituted tetrahydroisoquinolines, offering a highly enantioselective and green route. nih.govnih.gov
Chemoenzymatic One-Pot Processes : Combining enzymatic and chemical steps in a single pot enhances efficiency. For instance, a laccase/TEMPO system can oxidize a starting alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction in the same vessel, simplifying the process and minimizing waste from intermediate purification steps. mdpi.com
Table 1: Comparison of Traditional vs. Green Approaches for Isoquinoline Synthesis
| Reaction Type | Traditional Method | Green/Sustainable Alternative(s) | Key Advantages of Green Approach |
|---|
| Bischler-Napieralski | POCl₃ or P₂O₅ in refluxing toluene/xylene organic-chemistry.orgwikipedia.org | - Microwave-assisted, solvent-free on solid support tandfonline.com
Sustainable Introduction of the C1-Methanamine Precursor
The Reissert reaction is a classic method for introducing a cyano group at the C1 position of an isoquinoline, which can then be reduced to a methanamine. The traditional Reissert reaction involves treating the isoquinoline with an acyl chloride and a cyanide source (e.g., KCN), followed by hydrolysis. This method has a low atom economy and uses highly toxic cyanide salts.
Greener strategies would prioritize catalytic methods with higher atom economy and avoid stoichiometric toxic reagents. While direct green catalytic C-H cyanation of the isoquinoline C1-position is an area of ongoing research, improvements can be made in the subsequent reduction step.
Green Reduction of Nitriles
The final step in a plausible synthesis of this compound would be the reduction of a 1-cyanoisoquinoline intermediate. Traditional reduction methods often use stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃-THF), which are hazardous, require anhydrous conditions, and generate significant waste. studymind.co.ukcommonorganicchemistry.com
More sustainable reduction methods include:
Catalytic Hydrogenation : This is a highly atom-economical method. Using hydrogen gas with a heterogeneous catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) is a common industrial practice. studymind.co.uk To make this process greener, the focus is on using lower catalyst loadings, recyclable catalysts, and safer solvents like ethanol (B145695) or even water, where possible. The use of transfer hydrogenation, with safer hydrogen donors like isopropanol, can also avoid the hazards of handling hydrogen gas.
Borane Reagents with Improved Safety : Safer and more stable borane reagents, such as ammonia (B1221849) borane or diisopropylaminoborane, offer alternatives to highly pyrophoric reagents. organic-chemistry.org Some reductions using these reagents can proceed under milder, and in some cases, catalyst-free thermal conditions, producing environmentally benign byproducts. organic-chemistry.org
Table 2: Comparison of Nitrile Reduction Methodologies
| Method | Reagents & Conditions | Green Chemistry Considerations |
|---|
| Metal Hydride Reduction | LiAlH₄ or BH₃-THF in anhydrous ether/THF studymind.co.ukcommonorganicchemistry.com | Pros: High reactivity. Cons: Pyrophoric reagents, requires anhydrous conditions, significant aqueous workup and waste, poor atom economy. | | Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C catalyst, high pressure/temperature studymind.co.uk | Pros: High atom economy, clean reaction. Cons: Hazards of H₂ gas, requires specialized equipment, catalyst may be expensive. | | Green Catalytic (Transfer) Hydrogenation | Isopropanol as H₂ source, Ru-catalyst, continuous flow organic-chemistry.org | Pros: High atom economy, avoids H₂ gas, potential for process intensification with flow chemistry. Cons: Requires specific catalysts. | | Alternative Borane Reagents | Ammonia borane, thermal decomposition, no catalyst organic-chemistry.org | Pros: Environmentally benign byproducts (H₂, NH₃), avoids metal catalysts. Cons: May require elevated temperatures. |
Chemical Reactivity and Derivatization Studies of 5 Methoxyisoquinolin 1 Yl Methanamine
Reactivity of the Primary Amine Moiety
The primary amine group (-NH2) attached to the methylene (B1212753) bridge at the C1 position of the isoquinoline (B145761) ring is a key functional group that imparts significant nucleophilic character to the molecule. This allows it to readily participate in a variety of substitution, condensation, and cyclization reactions.
Nucleophilic Substitution Reactions (e.g., Acylation, Alkylation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of attacking a range of electrophilic centers. This reactivity is fundamental to derivatization through acylation, alkylation, and sulfonylation.
Acylation: The amine reacts readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. These reactions typically proceed under basic conditions or with a non-nucleophilic base to neutralize the acid byproduct. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-((5-methoxyisoquinolin-1-yl)methyl)acetamide.
Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. elsevierpure.com However, reductive amination, which involves the initial formation of a Schiff base with an aldehyde or ketone followed by reduction, provides a more controlled method for synthesizing secondary and tertiary amines.
Sulfonylation: The primary amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to furnish sulfonamides. elsevierpure.com The resulting sulfonamides are valuable intermediates in organic synthesis. The Hinsberg test, which uses benzenesulfonyl chloride, can confirm the presence of the primary amine. elsevierpure.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Benzoyl Chloride | N-((5-methoxyisoquinolin-1-yl)methyl)benzamide |
| Alkylation | Benzyl Bromide (via reductive amination) | N-benzyl- (5-methoxyisoquinolin-1-yl)methanamine |
Condensation and Cyclization Reactions to Form Fused Heterocycles
The primary amine of this compound is a crucial anchor for constructing more complex, fused heterocyclic systems. While it is not a β-arylethylamine and thus not a direct substrate for the classic Pictet-Spengler reaction, it can be utilized in related cyclization strategies. wikipedia.orgquimicaorganica.org The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. wikipedia.orgquimicaorganica.org
To form fused systems from this compound, multi-step sequences can be employed. For example, the amine could be used as a nucleophile to open a lactone or react with a halo-ester, thereby elongating the side chain to create a suitable precursor for intramolecular cyclization. Such strategies are integral to the synthesis of complex polycyclic alkaloids and related pharmacologically active molecules. rsc.orgnih.gov For instance, reaction with an appropriate bifunctional electrophile could set the stage for a subsequent ring-closing reaction, leading to novel tetracyclic frameworks fused to the isoquinoline core. researchgate.net
Formation of Schiff Bases and Subsequent Transformations
One of the most fundamental reactions of the primary amine moiety is its condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. rjptonline.orgnih.gov This reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate followed by dehydration. rjptonline.org The reaction is reversible and often driven to completion by removing water from the reaction mixture.
The resulting Schiff bases are versatile intermediates themselves.
Reduction: The C=N double bond of the imine can be selectively reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a palladium catalyst to yield stable secondary amines. This two-step process (imine formation followed by reduction) constitutes a reductive amination reaction.
Cyclization: Schiff bases derived from appropriately functionalized carbonyl compounds can undergo subsequent intramolecular reactions. For example, a Schiff base formed with a salicylaldehyde (B1680747) derivative could undergo cyclization to form a fused heterocyclic system. researchgate.netnih.gov
Table 2: Schiff Base Formation with Various Carbonyl Compounds
| Carbonyl Compound | Resulting Schiff Base (Imine) |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-(5-methoxyisoquinolin-1-yl)methanamine |
| Acetone | N-((5-methoxyisoquinolin-1-yl)methyl)propan-2-imine |
Reactivity of the Isoquinoline Heterocycle
The isoquinoline ring is an aromatic system subject to reactions that target the electron-rich benzene (B151609) portion and activated positions on the pyridine (B92270) ring. The reactivity is modulated by the existing substituents: the electron-donating methoxy (B1213986) group at C5 and the aminomethyl group at C1.
Electrophilic Aromatic Substitution on the Isoquinoline Ring System
Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus generally occurs on the benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgreddit.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. Under acidic conditions, such as those used for nitration, the isoquinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing substitution to the carbocyclic ring. stackexchange.com
The regiochemical outcome is dictated by the existing substituents. The methoxy group at C5 is a powerful activating, ortho, para-directing group. mnstate.edu The aminomethyl group at C1 is also activating. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group, which are C6 and C8, respectively.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the benzene ring. masterorganicchemistry.comrushim.ru Given the directing effects of the C5-methoxy group, substitution is highly favored at the C8 and C6 positions. The major product would likely be the 8-nitro derivative due to a combination of electronic and steric factors.
Halogenation: Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also occur preferentially on the electron-rich benzene ring. youtube.com The C5-methoxy group will direct the incoming halogen to the C8 and C6 positions. Metal-free halogenation methods using reagents like trihaloisocyanuric acid have also been developed for quinoline (B57606) systems and could be applicable here. rsc.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (5-Methoxy-8-nitroisoquinolin-1-yl)methanamine |
| Bromination | Br₂, FeBr₃ | (8-Bromo-5-methoxyisoquinolin-1-yl)methanamine |
Cross-Coupling Reactions at Activated Positions (e.g., on halogenated analogues like (8-bromo-5-methoxyisoquinolin-1-yl)methanamine)
The introduction of a halogen atom, such as bromine, at an activated position like C8 creates a valuable synthetic handle for palladium-catalyzed cross-coupling reactions. The compound (8-bromo-5-methoxyisoquinolin-1-yl)methanamine serves as a key precursor for extensive derivatization through the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the bromo-derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C8 position.
Sonogashira Coupling: The Sonogashira reaction couples the bromo-derivative with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing arylalkynes, which are important structural motifs. The coupling of (8-bromo-5-methoxyisoquinolin-1-yl)methanamine with an alkyne like phenylacetylene (B144264) would yield (5-methoxy-8-(phenylethynyl)isoquinolin-1-yl)methanamine. nih.gov
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of C-N bonds by reacting the bromo-derivative with primary or secondary amines in the presence of a palladium catalyst and a strong base. organic-chemistry.org This provides a direct route to 8-amino-substituted isoquinoline derivatives.
Table 4: Cross-Coupling Reactions of (8-bromo-5-methoxyisoquinolin-1-yl)methanamine
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | (5-Methoxy-8-phenylisoquinolin-1-yl)methanamine |
| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (5-Methoxy-8-((trimethylsilyl)ethynyl)isoquinolin-1-yl)methanamine |
5 Methoxyisoquinolin 1 Yl Methanamine As a Key Building Block in Advanced Organic Synthesis
Design and Synthesis of Diverse Compound Libraries based on the Isoquinoline-1-ylmethanamine Scaffold
The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the exploration of vast chemical space to identify new lead compounds. nih.govyoutube.com The isoquinoline-1-ylmethanamine scaffold is particularly amenable to library synthesis due to the reactivity of its primary amine.
Parallel synthesis has emerged as an essential technique for rapidly producing large numbers of individual, purified compounds for screening purposes. spirochem.comenamine.net This approach involves distributing a common intermediate, such as (5-Methoxyisoquinolin-1-yl)methanamine, into an array of reaction vessels (often in 24 or 96-well plate formats) and reacting it with a diverse set of building blocks. youtube.comspirochem.com The primary amine of the scaffold is an excellent nucleophile, readily undergoing reactions like acylation with carboxylic acids or sulfonyl chlorides, reductive amination with aldehydes, and urea (B33335) or thiourea (B124793) formation with isocyanates or isothiocyanates.
High-throughput experimentation platforms can accelerate this process by allowing for the simultaneous testing of numerous reaction conditions to find the most effective parameters for synthesis. spirochem.com These automated systems can handle the minute quantities of materials used in modern chemistry, with some platforms capable of performing over 1,500 experiments in a single day using as little as 0.02 milligrams of a starting substrate per reaction. scienceintheclassroom.org For a scaffold like this compound, this allows for the efficient creation of a large library of derivatives. Quality control for these libraries is also a high-throughput process, often utilizing techniques like flow injection mass spectrometry (MS) and chemiluminescent nitrogen detection (CLND) to confirm structure and assess purity and concentration, with analysis times as low as 60 seconds per compound. researchgate.net
Table 1: Representative Parallel Synthesis Reactions on the Isoquinoline-1-ylmethanamine Scaffold
This table illustrates a typical parallel amidation reaction scheme where the core scaffold is reacted with a variety of carboxylic acids to generate a library of amide derivatives.
| Entry | Scaffold | Reagent (Carboxylic Acid) | Coupling Agent | Resulting Amide Derivative |
| 1 | This compound | Acetic Acid | HATU | N-((5-Methoxyisoquinolin-1-yl)methyl)acetamide |
| 2 | This compound | Benzoic Acid | EDC/HOBt | N-((5-Methoxyisoquinolin-1-yl)methyl)benzamide |
| 3 | This compound | Cyclopropanecarboxylic Acid | T3P | N-((5-Methoxyisoquinolin-1-yl)methyl)cyclopropanecarboxamide |
| 4 | This compound | Thiophene-2-carboxylic acid | DCC | N-((5-Methoxyisoquinolin-1-yl)methyl)thiophene-2-carboxamide |
Combinatorial chemistry is a powerful strategy used to generate vast collections of compounds, which can then be screened for biological activity to identify promising lead structures. nih.govresearchgate.net This method can be performed in either the solution phase or on a solid phase. researchgate.net The "mix-and-split" synthesis technique, for example, allows for the creation of a large number of compounds by systematically reacting a resin support with different building blocks in a series of steps. youtube.com
When applied to the this compound scaffold, combinatorial approaches enable the systematic exploration of structure-activity relationships (SAR). By reacting the core scaffold with a library of diverse building blocks (e.g., various aldehydes, ketones, or acylating agents), chemists can rapidly generate thousands of related structures. youtube.com This diversity is crucial for increasing the chances of finding a "hit" — a compound with measurable and reproducible biological activity. researchgate.net The design of these libraries is critical; they can be either diverse, to cover a broad chemical space, or focused, targeting a specific protein family based on structural information. nih.govresearchgate.net
Application in the Synthesis of Complex Natural Product Analogues
While direct examples of this compound being incorporated into complex natural product analogues are not extensively documented in readily available literature, the isoquinoline (B145761) core is a key feature of numerous alkaloids and other natural products. Synthetic methodologies targeting the isoquinoline skeleton are well-established. organic-chemistry.org The functional handle provided by the aminomethyl group at the C1-position makes it a highly attractive building block for creating analogues of these natural products.
The strategy involves using the this compound as a key fragment, which can be coupled to other complex molecular scaffolds. This approach allows chemists to introduce the specific pharmacophoric properties of the methoxy-isoquinoline unit into a natural product-like framework. The goal is often to simplify the natural product's structure, improve its pharmacological properties, or probe its mechanism of action. For instance, the amine could be used to form a critical amide or imine bond, tethering the isoquinoline motif to a core derived from a different natural product, thereby generating a novel hybrid molecule with potentially unique biological activities.
Development of Novel Pharmacologically Relevant Heterocyclic Systems Utilizing the Isoquinoline-1-ylmethanamine Motif
The primary amine of this compound is a key functional group that facilitates its use as a precursor for more complex heterocyclic systems. Through cyclization reactions, new rings can be constructed onto the aminomethyl side chain, leading to novel, pharmacologically relevant scaffolds.
A prime example of such a transformation is the Pictet-Spengler reaction. By reacting this compound with an aldehyde or ketone, an intermediate imine is formed, which can then undergo an intramolecular cyclization to form a new fused ring system, such as a tetrahydro-β-carboline derivative annulated to the isoquinoline core.
Another common strategy involves the reaction of the primary amine with 1,2- or 1,3-dicarbonyl compounds or their equivalents. For example, reaction with a 1,2-dicarbonyl compound can lead to the formation of a substituted quinoxaline (B1680401) ring system. nih.gov Similarly, reaction with β-ketoesters can be used to construct novel fused pyridinone heterocycles. These new, multi-ring systems significantly expand the chemical space accessible from the initial building block, offering opportunities for developing compounds with novel pharmacological profiles. For example, various 1-aminoisoquinoline (B73089) derivatives have been investigated as inhibitors for targets like ROCK-I kinase. nih.gov
Table 2: Examples of Heterocyclic Systems Derived from Isoquinoline-1-ylmethanamine
This table outlines potential cyclization reactions to form new heterocyclic structures starting from the core scaffold.
| Reactant 1 | Reactant 2 (Example) | Reaction Type | Resulting Heterocyclic System |
| This compound | Phenylglyoxal | Condensation/Cyclization | Phenyl-substituted imidazole (B134444) fused system |
| This compound | Acetylacetone | Knorr Pyrrole Synthesis variant | Substituted pyrrole-appended isoquinoline |
| This compound | Formaldehyde | Pictet-Spengler Reaction | Tetrahydropyrido[3,4-a]isoquinoline derivative |
| This compound | Diethyl malonate | Amidation/Cyclization | Fused pyrimidinedione system |
Biological Activity and Molecular Interaction Studies of 5 Methoxyisoquinolin 1 Yl Methanamine Derivatives
Structure-Activity Relationship (SAR) Studies of (5-Methoxyisoquinolin-1-yl)methanamine Analogues
The biological activity of isoquinoline (B145761) derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity.
Elucidation of Positional and Substituent Effects on Biological Profiles
The substitution pattern on the isoquinoline core and its associated side chains plays a pivotal role in determining the biological activity of these compounds. For instance, in a series of tetrahydroquinolone derivatives, modification of an aryl group attached to a furan (B31954) moiety was found to be critical in modulating the activity of the compounds towards the GPR41 receptor. nih.gov Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene shifted the compound's activity from antagonistic to agonistic. nih.gov
Furthermore, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH revealed that the introduction of a methyl group at the 3-position of the isoquinoline ring led to a complete loss of both whole-cell and enzymatic activity. nih.gov Similarly, replacing the rigid piperazine (B1678402) ring with a more flexible ethylenediamine (B42938) spacer resulted in the loss of whole-cell activity while retaining some enzymatic inhibition. nih.gov These findings underscore the critical role of both the substituent and its position on the isoquinoline scaffold in defining the biological profile of the molecule.
Identification of Key Pharmacophore Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For isoquinoline-based compounds, several key pharmacophoric elements have been identified.
In the context of IMPDH inhibitors, the isoquinoline ring and the piperazine ring were found to be essential for target-selective whole-cell activity. nih.gov For a series of quinazoline-based EGFR inhibitors, the quinazoline (B50416) core itself is a favorable scaffold, and the substitution at position 4 of this core with moieties like 1H-indol-5-amine led to sub-nanomolar IC50 values. mdpi.com Further optimization revealed that small lipophilic groups, such as bromine at position 3 of the indole (B1671886) ring, yielded the best results. mdpi.com These examples highlight the importance of the core heterocyclic system and the nature and spatial arrangement of its substituents as key pharmacophoric features.
In Vitro Assessment of Biological Activities for Derived Compounds
The biological potential of novel compounds is initially evaluated through a battery of in vitro assays. These assays provide crucial information on the compound's ability to interact with specific biological targets and its mechanism of action at a molecular level.
Investigation of Enzyme Inhibition Potentials (e.g., against specific enzymes)
Isoquinoline and its derivatives have been shown to inhibit a variety of enzymes. For example, a series of novel isoquinoline derivatives were synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two promising targets for cancer immunotherapy. nih.gov One of the most potent compounds from this series, compound 43b , exhibited IC50 values of 0.31 μM for IDO1 and 0.08 μM for TDO. nih.gov
In another study, isoquinoline derivatives were investigated as inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov Furthermore, isoxazole (B147169) derivatives, which share some structural similarities with the functional groups often attached to isoquinoline cores, have been identified as inhibitors of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. smolecule.com A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were also designed as novel xanthine (B1682287) oxidase inhibitors, with the most active compound, 6c , showing an IC50 value of 0.13 μM. nih.gov
Table 1: Enzyme Inhibition Data for Selected Isoquinoline and Related Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 43b (Isoquinoline derivative) | IDO1 | 0.31 | nih.gov |
| Compound 43b (Isoquinoline derivative) | TDO | 0.08 | nih.gov |
| Isoxazole derivative C3 | 5-LOX | 8.47 | nih.gov |
| Isoxazole derivative C5 | 5-LOX | 10.48 | nih.gov |
Receptor Binding Profiling and Ligand-Target Interactions
The interaction of small molecules with specific receptors is a cornerstone of pharmacology. Isoquinoline derivatives have been explored for their ability to bind to various receptors. For instance, a series of cis and trans configured 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones were studied for their binding affinity to 5-HT2 subtype receptors. researchgate.net The study investigated the influence of substituents at different positions on the affinity and selectivity for 5-HT2A and 5-HT2C receptors. researchgate.net
The quinazoline scaffold, closely related to isoquinoline, is a well-established framework for developing epidermal growth factor receptor (EGFR) kinase inhibitors. mdpi.com The binding of these inhibitors to the active site of EGFR kinase is a critical determinant of their anticancer activity. mdpi.com
Mechanistic Studies at the Molecular Level (e.g., protein-ligand interaction analysis)
Understanding the interaction between a ligand and its protein target at the molecular level is crucial for rational drug design. Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for this purpose.
Molecular docking studies have been employed to predict the binding modes of various isoquinoline and related derivatives with their target proteins. For instance, docking studies of a potent IDO1/TDO dual inhibitor, compound 43b , were performed to predict its binding mode within the active sites of these enzymes. nih.gov Similarly, molecular docking was used to analyze the interaction of an indole derivative with the iNOS protein, revealing key hydrogen bonding and hydrophobic interactions. nih.gov In another example, molecular docking of 5-O-Benzoylpinostrobin derivatives with the COX-2 receptor helped to understand the structural basis for their anti-inflammatory activity. nih.gov These computational studies provide valuable insights into the specific amino acid residues involved in the binding and help to rationalize the observed structure-activity relationships.
Computational Chemistry and Molecular Modeling of this compound and its Derivatives
Computational chemistry and molecular modeling are indispensable tools in the rational design of new therapeutic agents. These methods provide insights into the molecular properties and interactions that govern the biological activity of compounds like this compound and its derivatives. By simulating molecular behavior at an atomic level, researchers can predict various characteristics, from electronic properties to binding affinities with biological macromolecules.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. researchgate.nettandfonline.com These calculations can elucidate the molecular geometry, vibrational frequencies, and the distribution of electrons, which are crucial for predicting a molecule's reactivity and interaction with biological systems. nih.gov
For isoquinoline derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular structure and compute various electronic parameters. tandfonline.comfigshare.com Key properties that are often investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is an indicator of chemical stability and reactivity. figshare.com A smaller energy gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to interactions with other molecules, including biological targets.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Illustrative Data Table for Quantum Chemical Properties of a Hypothetical Isoquinoline Derivative
| Parameter | Description | Illustrative Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 4.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |
| Chemical Potential (μ) | Escaping tendency of an electron from a system | -3.85 eV |
Molecular Docking and Dynamics Simulations for Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in identifying potential biological targets for a compound and understanding the specific interactions that stabilize the ligand-receptor complex. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. researchgate.net
For derivatives of this compound, molecular docking studies would be crucial in screening for potential enzyme or receptor targets. For example, based on the activities of other isoquinoline compounds, potential targets could include kinases, proteases, or DNA. nih.gov The docking analysis would reveal key interactions such as:
Hydrogen Bonds: These are critical for the specificity and stability of ligand binding.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a dynamic view of the interactions, allowing researchers to assess the conformational changes in both the ligand and the protein upon binding. mdpi.com This can help in validating the docking results and providing a more accurate estimation of the binding free energy. mdpi.com
Illustrative Data Table for Molecular Docking of a Hypothetical Isoquinoline Derivative with a Protein Target
| Parameter | Description | Illustrative Value |
| Binding Affinity | Predicted free energy of binding | -8.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's binding site that interact with the ligand | Tyr23, Leu89, Val112 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed | 2 (with Tyr23, Asp90) |
| Hydrophobic Interactions | Key hydrophobic contacts | Leu89, Val112, Ala150 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds. researchgate.net
For a series of this compound derivatives, a QSAR study would involve the following steps:
Data Set Preparation: A set of derivatives with experimentally determined biological activities is required.
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A successful QSAR model can provide valuable insights into the structural requirements for enhancing the desired biological activity of this compound derivatives. For instance, a model might indicate that increasing the hydrophobicity or introducing a hydrogen bond donor at a specific position could lead to improved potency.
Illustrative Data Table for a Hypothetical QSAR Model
| Statistical Parameter | Description | Illustrative Value |
| r² (Correlation Coefficient) | A measure of the goodness of fit of the model | 0.92 |
| q² (Cross-validated r²) | A measure of the predictive ability of the model (internal validation) | 0.75 |
| pred_r² (External Validation) | A measure of the predictive ability on an external test set | 0.81 |
| F-test | A statistical test of the significance of the model | 120.5 |
| Standard Error | The standard deviation of the residuals | 0.25 |
Future Perspectives and Emerging Research Avenues for 5 Methoxyisoquinolin 1 Yl Methanamine
Exploration of Untapped Synthetic Methodologies
The generation of a diverse library of analogues based on the (5-Methoxyisoquinolin-1-yl)methanamine core is fundamental to exploring its structure-activity relationship (SAR). While classical methods for isoquinoline (B145761) synthesis are well-established, future efforts should focus on more efficient, sustainable, and innovative methodologies to access novel chemical space. The adoption of modern synthetic strategies can facilitate the rapid and controlled diversification of the core structure.
Key research directions include:
C-H Activation/Functionalization: Direct functionalization of the isoquinoline core's carbon-hydrogen bonds offers a highly atom-economical approach to introduce new substituents. This strategy avoids the need for pre-functionalized starting materials, streamlining the synthesis of novel analogues with modifications at various positions of the aromatic ring system.
Flow Chemistry: Continuous flow synthesis can provide significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. Applying flow chemistry to key synthetic steps in the production of this compound derivatives could accelerate library synthesis and enable the exploration of reaction conditions that are challenging to achieve in batch.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging complex chemical bonds under mild conditions. This methodology could be employed to introduce novel functional groups or to construct the isoquinoline core itself through radical-mediated pathways, providing access to derivatives that are inaccessible through conventional thermal reactions.
Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives
| Methodology | Principle | Potential Advantages for Derivative Synthesis |
| C-H Activation | Direct conversion of a C-H bond into a C-C or C-X bond, catalyzed by a transition metal. | Reduces synthetic steps, improves atom economy, allows for late-stage functionalization of the isoquinoline core. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a flask. | Enhanced safety, precise control over reaction parameters (temperature, pressure), rapid optimization, and easier scale-up. |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer events, enabling unique bond formations. | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways and molecular scaffolds. |
Advancements in Biological Target Identification and Validation for Derived Compounds
A critical step in translating a bioactive compound into a therapeutic candidate is the identification and validation of its molecular target(s). For novel derivatives of this compound that exhibit interesting phenotypic effects in cell-based assays, pinpointing the specific proteins they interact with is paramount. Future research will leverage a combination of established and cutting-edge techniques to elucidate these mechanisms of action.
Promising approaches for target identification include:
Affinity-Based Proteomics: This method involves immobilizing a bioactive derivative onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry. This direct biochemical approach provides strong evidence of a physical interaction.
Proteome-Wide Thermal Shift Assays (CETSA): The binding of a small molecule to its target protein often increases the protein's thermal stability. CETSA measures changes in protein stability across the entire proteome in response to compound treatment, allowing for the identification of targets in a native cellular environment without requiring compound modification.
Genetic Interaction Mapping: Techniques such as genome-wide RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes whose knockdown or knockout either enhances or suppresses the phenotypic effect of a compound. nih.gov This can reveal the cellular pathways and, by extension, the potential targets modulated by the compound. nih.gov For example, RNAi experiments can be conducted on a large scale to find phenotypes that resemble those induced by the small molecule derivatives. nih.gov
Table 2: Modern Target Identification and Validation Strategies
| Strategy | Description | Application to Derived Compounds |
| Affinity-Based Proteomics | An active analogue is immobilized on a matrix to capture interacting proteins from a cell lysate for mass spectrometry analysis. | Direct identification of primary binding partners and potential off-targets. |
| Thermal Shift Assays | Measures changes in the thermal stability of proteins upon ligand binding across the proteome. | Unbiased target identification in a physiological context without compound labeling. |
| Genetic Interaction Mapping | Uses RNAi or CRISPR screens to find genes that modify the cellular response to the compound. | Elucidates the functional pathway of the compound and identifies essential genetic dependencies for its activity. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov Integrating these computational tools into the research program for this compound can significantly enhance the efficiency and success rate of developing optimized analogues. nih.govmdpi.com
Key applications of AI/ML include:
De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for predicted activity against a specific target and possess desirable drug-like properties. mdpi.com These models can be trained on existing isoquinoline SAR data to propose novel, synthesizable derivatives of this compound with a high probability of success.
Predictive Modeling (QSAR/ADMET): ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of virtual compounds. nih.gov Similarly, models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing researchers to prioritize compounds with favorable profiles and flag potential liabilities early in the discovery process. springernature.com
Synthesis Planning: Recent advancements have produced AI platforms, such as SPARROW, that can devise the most cost-effective and efficient synthetic routes for a given set of target molecules. mit.edu By considering variables like material cost and reaction complexity, these tools can help chemists make more strategic decisions about which compounds to synthesize. mit.edu
Table 3: AI and Machine Learning Applications in Drug Discovery
| Application | Function | Relevance to this compound |
| De Novo Design | Generates novel molecular structures with desired properties using generative models (e.g., VAEs, GANs). | Creates innovative, high-potential derivatives beyond intuitive human design. mdpi.com |
| Predictive Modeling | Builds models to predict biological activity (QSAR) and pharmacokinetic/toxicological properties (ADMET). | Prioritizes virtual compounds for synthesis, reducing wasted effort and resources. nih.govspringernature.com |
| Synthesis Optimization | Algorithms identify optimal, cost-aware synthetic pathways for target molecules. | Streamlines the path from virtual design to physical compound, increasing overall efficiency. mit.edu |
Development of this compound-based Probes for Chemical Biology
Beyond direct therapeutic applications, the this compound scaffold can be leveraged to create chemical probes—specialized tools designed to study biological systems. These probes can help elucidate complex biological pathways, validate drug targets, and visualize cellular processes in real-time.
Future research in this area should focus on designing and synthesizing:
Photoaffinity Probes: By incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure of an active analogue, a probe can be created that covalently crosslinks to its target protein upon UV irradiation. This allows for the irreversible labeling and subsequent identification of the target.
Fluorescent Probes: Attaching a fluorophore to the this compound core allows for the visualization of the compound's localization within cells using fluorescence microscopy. This can provide valuable information about its distribution and potential sites of action.
Affinity-Based Probes: These probes, often featuring a biotin (B1667282) tag, are designed for use in affinity purification experiments, as described in section 7.2. The design of such probes requires careful consideration of linker chemistry to ensure that the appended tag does not disrupt the compound's binding to its target.
The development of such tools is essential for a deeper understanding of the compound's mechanism of action and for validating its utility in interrogating biological systems. nih.gov
Q & A
Q. What are the common synthetic routes for (5-Methoxyisoquinolin-1-yl)methanamine, and what analytical techniques are used to confirm its structure?
- Methodological Answer: The synthesis typically involves multi-step pathways, such as alkylation of isoquinoline precursors followed by methoxy group introduction. Key steps include nucleophilic substitution or reductive amination. For structural confirmation, researchers employ 1H/13C NMR to verify substitution patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to identify functional groups like amine and methoxy moieties. Advanced databases like PISTACHIO and REAXYS are critical for validating synthetic feasibility .
Q. What solubility characteristics of this compound are critical for in vitro bioactivity assays?
- Methodological Answer: Solubility in polar solvents (e.g., DMSO, ethanol) is essential for maintaining compound stability in biological buffers. Experimental data from analogous methanamine derivatives suggest solubility optimization via pH adjustment (e.g., using HCl for salt formation) or co-solvents like PEG-400. Pre-screening solubility via HPLC-UV or dynamic light scattering (DLS) ensures homogeneity in assay media .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure. Emergency protocols include immediate rinsing with water for skin contact and activated charcoal for accidental ingestion. Safety data sheets (SDS) for structurally similar compounds emphasize GHS hazard codes (e.g., H302, H315) for risk mitigation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield in the final alkylation step?
- Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance reaction efficiency.
- Temperature/pH modulation : Lowering temperature to reduce byproduct formation.
- Protecting group strategies : Temporarily blocking reactive sites (e.g., methoxy groups) during alkylation.
Database-guided optimization using Template_relevance models (PISTACHIO) helps identify viable precursors .
Q. How should contradictory cytotoxicity data between in vitro and in vivo models for this compound derivatives be reconciled?
- Methodological Answer: Discrepancies may arise from metabolic differences (e.g., hepatic clearance in vivo) or assay conditions (e.g., serum protein binding). Researchers should:
Q. What computational methods are employed to predict the receptor targets of this compound?
- Methodological Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) are used to screen targets like GPCRs or kinases. Machine learning models (e.g., DeepChem) trained on ChEMBL data predict binding affinities. Validation via surface plasmon resonance (SPR) or ITC ensures computational accuracy .
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer: Stereoisomers may exhibit divergent binding modes. Researchers should:
- Synthesize enantiomers via chiral chromatography or asymmetric catalysis.
- Compare IC50 values in target-specific assays (e.g., enzyme inhibition).
- Use X-ray crystallography to resolve ligand-receptor complexes. Studies on analogous cyclohexylmethanamine derivatives highlight stereochemical impacts on neurotransmitter receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
